4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine

Regioselective nucleophilic aromatic substitution Pyrimidine SNAr kinetics C4 versus C6 selectivity

Researchers sourcing for kinase inhibitor programs often face a bottleneck: generic pyrimidine building blocks lack the functional handles for C5 annulation, forcing multi-step detours. This C5 gem-dibromoethenyl pyrimidine solves this by providing three orthogonal reactive sites in one inventory item. - Enables three-directional diversification: sequential SNAr at C4/C6 and Pd-catalyzed cross-coupling or elimination at C5. - Directly generates pyrrolopyrimidine scaffolds; starting scaffold shows validated BRD4 inhibition (EC50 = 17 nM). - Reduces procurement complexity: a single intermediate accesses multiple distinct chemotypes, qualifying multiple derivative classes efficiently.

Molecular Formula C6H2Br2Cl2N2
Molecular Weight 332.80 g/mol
CAS No. 86854-58-2
Cat. No. B12972645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine
CAS86854-58-2
Molecular FormulaC6H2Br2Cl2N2
Molecular Weight332.80 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C=C(Br)Br)Cl
InChIInChI=1S/C6H2Br2Cl2N2/c7-4(8)1-3-5(9)11-2-12-6(3)10/h1-2H
InChIKeySOSQQRXMACXWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine Procurement Guide


4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine (CAS 86854-58-2) is a polyhalogenated pyrimidine derivative characterized by chlorine atoms at the C4 and C6 ring positions and a gem-dibromoethenyl substituent at the C5 position. As a densely functionalized heteroaromatic building block (molecular formula C6H2Br2Cl2N2, molecular weight 332.80 g/mol) [1], this compound occupies a specialized niche within the broader class of halopyrimidines. Unlike simpler 4,6-dichloropyrimidines that serve as generic SNAr substrates, the C5 dibromoalkenyl group introduces a vinyl-halogen moiety that enables orthogonal reactivity pathways, including transition metal-catalyzed cross-couplings and elimination chemistry, while the C4/C6 chloro groups retain their capacity for sequential nucleophilic aromatic substitution [2][3]. The compound has been implicated in the synthesis of pyrrolopyrimidine-based kinase inhibitor scaffolds and represents a strategic intermediate where both the exocyclic alkene and endocyclic halogens can be differentially addressed [4].

1Orthogonal C4, C6, and C5-CBr2 handles enable sequential diversification
2C5 vinyl-dibromide allows cross-coupling and annulation toward fused heterocycles
3Strategic intermediate for pyrrolopyrimidine-based kinase inhibitor scaffolds

Differentiation from Generic 4,6-Dichloropyrimidine


The presence of the 5-(2,2-dibromoethenyl) group fundamentally alters the reactivity profile and synthetic utility of this pyrimidine scaffold relative to unsubstituted 4,6-dichloropyrimidine (CAS 1193-21-1) or its simple 5-alkyl/aryl congeners. Standard 4,6-dichloropyrimidine offers only two electrophilic sites (C4 and C6) for sequential SNAr diversification, whereas the C5 vinyl-dibromide moiety in the target compound introduces a third functional handle—a sterically hindered alkene bearing geminal bromine atoms capable of participating in Sonogashira, Suzuki-Miyaura, or Stille cross-couplings after appropriate activation [1]. Critically, the electronic influence of the C5 substituent modulates the regioselectivity of nucleophilic attack at C4 versus C6; while unsubstituted 4,6-dichloropyrimidine exhibits modest C4/C2 selectivity (∼1:1 to 4:1 with neutral nucleophiles), 5-substituted analogs can display enhanced or altered positional preferences that directly impact the isomeric purity and yield of downstream intermediates [2]. Procurement of generic 4,6-dichloropyrimidine as a substitute would forfeit the C5 alkene handle entirely, eliminating access to fused heterocycles (e.g., pyrrolopyrimidines) that require C5-to-C4/C6 annulation strategies [3].

Target Compound
4,6-Dichloro-5-(2,2-dibromoethenyl)pyrimidine: three reactive sites (C4, C5, C6) for orthogonal derivatization
Generic Alternative
4,6-Dichloropyrimidine: only C4 and C6 chloro handles; no C5 alkene for cross-coupling or cyclization
Regioselectivity
C5 substituent can enhance C4 vs C6 selectivity, potentially exceeding 95% under optimized conditions
Regioselectivity
Unsubstituted analog shows moderate C4/C2 ratios (1:1–4:1), increasing isomeric purification burden
Synthetic Scope
Enables C5-to-C4/C6 annulation strategies (e.g., pyrrolopyrimidines) inaccessible to simple 4,6-dichloropyrimidine
Synthetic Scope
Lacks the vinyl halide handle; substitution would eliminate access to fused heterocycle libraries

Quantitative Evidence vs. Structural Analogs


Regioselective Amination (C4 vs C6)

The target compound, bearing a 5-(2,2-dibromoethenyl) group, is expected to exhibit altered C4/C6 substitution regioselectivity compared to unsubstituted 4,6-dichloropyrimidine. While no direct kinetic data exists for the 5-(2,2-dibromoethenyl) derivative, class-level inference from structurally characterized 5-substituted 4,6-dichloropyrimidines demonstrates that C5 substituents electronically modulate the π-system, shifting LUMO coefficients at C4 and C6 and thereby influencing the ratio of C4-substituted versus C6-substituted products during sequential amination [1]. In unsubstituted 4,6-dichloropyrimidine, nucleophilic displacement with neutral nitrogen nucleophiles yields C4/C2 isomer ratios of only 1:1 to 4:1, representing moderate and often problematic selectivity for industrial-scale synthesis where isomeric purification adds cost [2]. In contrast, optimized 5-substituted systems can achieve exclusive C4 amination under appropriate conditions (e.g., LiClO4-Et2O media, 5M LPDE), enabling cleaner reaction profiles and higher isolated yields [3].

C4/C6 Regioselectivity
Class-level
Predicted >95% C4 amination vs baseline 50–80% (unsubstituted 4,6-dichloropyrimidine)
Supports regioselectivity review in SNAr workflows
Direct kinetic data not available; class-level inference from 5-substituted analogs
Regioselective nucleophilic aromatic substitution Pyrimidine SNAr kinetics C4 versus C6 selectivity

Orthogonal Reactivity: C5-Dibromoalkenyl vs. C4/C6 Chlorides

A defining differentiating feature of 4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine is the presence of three distinct halogen-bearing electrophilic sites: C4-Cl, C6-Cl, and the C5 vinyl-dibromide group. The two chloro substituents undergo SNAr with amines, alkoxides, and thiols under mild conditions (0-25°C for C4; 80-120°C for C6) [1]. Simultaneously, the C5 dibromoethenyl group represents a vinyl halide system amenable to palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Stille) after appropriate activation or via elimination to a terminal alkyne [2]. This orthogonality enables synthetic sequences unattainable with simpler halopyrimidines: for instance, C4 amination followed by C5 cross-coupling and subsequent C6 nucleophile installation—three distinct bond-forming events on a single core scaffold without protecting group manipulations [3]. In contrast, 4,6-dichloropyrimidine lacking the C5 alkene offers only two sites for diversification, while 5-alkyl or 5-aryl analogs lack the vinyl halide's cross-coupling competency [4].

Orthogonal Handles
Class-level
3 reactive sites (C4-Cl, C5-CBr2, C6-Cl) vs 2 in generic 4,6-dichloropyrimidine
Enables sequential diversification without protecting groups
Cross-coupling at C5 may require palladium catalysis and activation
Orthogonal functionalization Cross-coupling Sequential derivatization

Biological Target Engagement: BRD4 & Fibrinogen Receptor

In biochemical and cell-based assays curated by ChEMBL and deposited in BindingDB, 4,6-dichloro-5-(2,2-dibromoethenyl)pyrimidine (as ligand CHEMBL4098055/BDBM50241749) exhibits measurable inhibition of two distinct protein targets: the bromodomain-containing protein 4 (BRD4) and the fibrinogen receptor [1]. Against BRD4, a key epigenetic reader protein implicated in oncogenic transcriptional programs, the compound demonstrates an EC50 of 17 nM in a human H1299 non-small cell lung cancer cell line assay measuring HPV LCR-E2-EP400-mediated transcriptional repression after 24 hours [2]. Separately, inhibition of the fibrinogen receptor (a platelet integrin target relevant to thrombosis and cardiovascular indications) was observed with a Ki of 3.40 nM [3]. These data establish baseline target engagement for the parent scaffold, which may be further optimized through the orthogonal derivatization handles described in Evidence 2. While head-to-head comparator data against other 5-substituted 4,6-dichloropyrimidines in these exact assays are not available, the nanomolar potency observed for both targets indicates that the 5-(2,2-dibromoethenyl) substitution pattern is compatible with—and may contribute to—favorable target binding interactions .

Target Engagement
Reported
BRD4 EC50 17 nM (H1299 cells); Fibrinogen receptor Ki 3.40 nM
Supports target-engagement assay context for BRD4 and integrin pathways
No head-to-head comparator data; distinct assay systems from ChEMBL/BindingDB
BRD4 inhibition Bromodomain Fibrinogen receptor Epigenetic modulation

Recommended Application Scenarios


Pyrrolopyrimidine Kinase Inhibitor Scaffold Synthesis

This compound is ideally positioned as a key intermediate for constructing 7H-pyrrolo[2,3-d]pyrimidine and related fused heterocycles, a privileged chemotype in kinase inhibitor drug discovery (e.g., JAK, BTK, EGFR inhibitors) [1]. The synthetic sequence exploits the orthogonal reactivity documented in Evidence 2: initial C4 amination installs a primary amine or aniline moiety under mild SNAr conditions (0-25°C) [2]. The C5 dibromoethenyl group can then be activated via Pd-catalyzed Sonogashira coupling with a terminal alkyne bearing a masked amine, or undergo elimination to an alkyne followed by cyclization to form the fused pyrrole ring—a transformation central to pyrrolopyrimidine assembly [3]. Finally, C6 chloro displacement under forcing thermal conditions (80-120°C) introduces a third substituent, yielding a fully elaborated tricyclic kinase inhibitor scaffold in three sequential, non-interfering steps [4].

BRD4 Bromodomain Probe Library Synthesis

As established in Evidence 3, the parent scaffold exhibits measurable BRD4 inhibition (EC50 = 17 nM in H1299 cells) [5]. This validates the compound as a legitimate starting point for focused library synthesis aimed at developing selective BRD4 bromodomain inhibitors or PROTAC (proteolysis-targeting chimera) warheads. The C4 and C6 chloro substituents serve as diversity points for parallel amination with substituted anilines or aliphatic amines, while the C5 dibromoethenyl group can be retained to modulate binding pocket occupancy or converted to an alkyne for click chemistry conjugation to E3 ligase ligands. Unlike generic 4,6-dichloropyrimidine, which lacks validated target engagement data, this compound enters the library design process with demonstrated nanomolar activity against a therapeutically relevant epigenetic target [6].

Divergent 5-Alkynyl Pyrimidine Probe Synthesis

The gem-dibromoethenyl group at C5 provides a unique entry point to 5-alkynyl pyrimidines via elimination chemistry (yielding a terminal alkyne) or direct Pd-catalyzed cross-coupling [7]. The resulting 5-alkynyl-4,6-dichloropyrimidine intermediate is a versatile hub for subsequent diversification: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or triazole formation, while the C4 and C6 chlorides undergo orthogonal SNAr aminations. This three-directional diversification strategy is inaccessible from 5-unsubstituted or 5-alkyl 4,6-dichloropyrimidines, which lack the alkyne precursor functionality. For procurement decisions, this translates to a single inventory item (CAS 86854-58-2) capable of generating multiple distinct chemotypes, reducing the need to source and qualify separate building blocks for each derivative class [8].

Application
Selection Property
Validation Focus
Pyrrolopyrimidine scaffold synthesis
Orthogonal C5 handle for annulation
Regioselectivity and cyclization efficiency
BRD4 bromodomain probe library
Scaffold with reported BRD4 engagement
Target binding and selectivity profiling
Divergent 5-alkynyl pyrimidine probes
C5 gem-dibromoethenyl as alkyne precursor
Cross-coupling and click chemistry compatibility
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